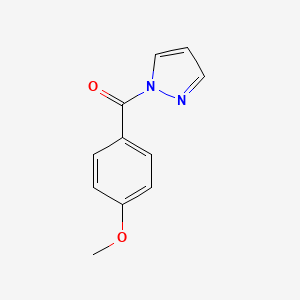![molecular formula C18H15BrN2O2S B10979291 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-ethoxybenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other thiazole derivatives with diverse biological activities.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: It has demonstrated potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting the bacterial cell membrane . In anticancer applications, the compound may interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific proteins involved in cell proliferation .
Comparison with Similar Compounds
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-ETHOXYBENZAMIDE can be compared with other thiazole derivatives such as:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
4-(4-BROMOPHENYL)-THIAZOL-2-AMINE: Another thiazole derivative with similar biological activities but distinct chemical properties and synthesis routes.
Properties
Molecular Formula |
C18H15BrN2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-23-16-6-4-3-5-14(16)17(22)21-18-20-15(11-24-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22) |
InChI Key |
GDRADEAMZFAWML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10979209.png)
![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)
![1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one](/img/structure/B10979224.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B10979227.png)
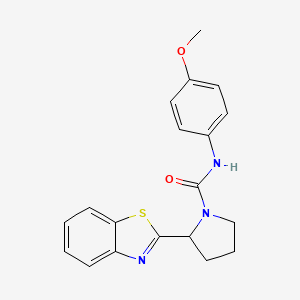
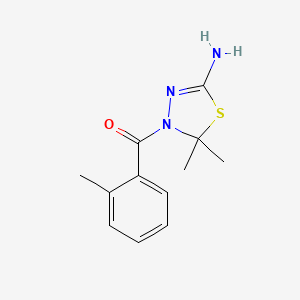
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)

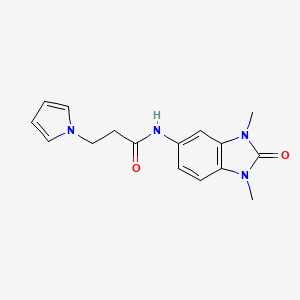
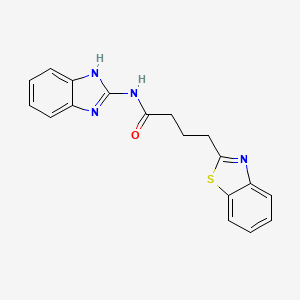
![(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
